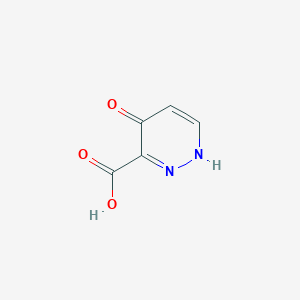
N-ethyl-5-methyl-1,2-oxazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-5-methyl-1,2-oxazol-3-amine (EMOA) is a synthetic molecule with potential applications in a variety of scientific research fields. It is a derivative of oxazole, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, and is classified as an amine. EMOA has been studied for its potential as a biochemical and physiological modulator, as well as for its ability to act as a catalyst in chemical reactions. In Additionally, potential future directions for research involving EMOA will be explored.
科学研究应用
N-ethyl-5-methyl-1,2-oxazol-3-amine has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. In biochemistry, N-ethyl-5-methyl-1,2-oxazol-3-amine has been studied for its potential as a biochemical and physiological modulator, as well as for its ability to act as a catalyst in chemical reactions. In pharmacology, N-ethyl-5-methyl-1,2-oxazol-3-amine has been studied for its potential to act as a receptor agonist or antagonist, as well as for its potential to modulate the activity of enzymes and other proteins. In toxicology, N-ethyl-5-methyl-1,2-oxazol-3-amine has been studied for its potential to act as an environmental contaminant.
作用机制
The mechanism of action of N-ethyl-5-methyl-1,2-oxazol-3-amine is not fully understood. It is believed to act as a modulator of biochemical and physiological processes, as well as a catalyst in chemical reactions. It is believed to interact with proteins and enzymes, leading to changes in their activity. Additionally, it is believed to act as a receptor agonist or antagonist, leading to changes in the activity of receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-ethyl-5-methyl-1,2-oxazol-3-amine are not fully understood. However, studies have shown that N-ethyl-5-methyl-1,2-oxazol-3-amine can act as an agonist or antagonist of various receptors, leading to changes in the activity of these receptors. Additionally, N-ethyl-5-methyl-1,2-oxazol-3-amine has been shown to modulate the activity of enzymes and other proteins, leading to changes in their activity. Finally, N-ethyl-5-methyl-1,2-oxazol-3-amine has been shown to act as a catalyst in chemical reactions, leading to changes in the rate of the reaction.
实验室实验的优点和局限性
N-ethyl-5-methyl-1,2-oxazol-3-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable molecule. Additionally, it has a wide range of potential applications, making it a versatile molecule for laboratory experiments. However, N-ethyl-5-methyl-1,2-oxazol-3-amine also has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in laboratory experiments.
未来方向
There are a number of potential future directions for research involving N-ethyl-5-methyl-1,2-oxazol-3-amine. These include further exploration of its mechanism of action, as well as its potential applications in biochemistry, pharmacology, and toxicology. Additionally, further research could be conducted on its potential to act as a receptor agonist or antagonist, as well as its potential to modulate the activity of enzymes and other proteins. Finally, further research could be conducted on its potential to act as an environmental contaminant.
合成方法
N-ethyl-5-methyl-1,2-oxazol-3-amine can be synthesized from a variety of starting materials, including ethyl-3-methyloxazol-4-amine, ethyl-5-methyloxazol-4-amine, and ethyl-4-methyloxazole. The synthesis of N-ethyl-5-methyl-1,2-oxazol-3-amine involves the reaction of the starting material with an amine, such as ethyl-3-methyloxazol-4-amine, followed by the addition of an alkyl halide, such as ethyl bromide. The reaction produces a product with a yield of approximately 70%.
属性
| { "Design of the Synthesis Pathway": "The synthesis of N-ethyl-5-methyl-1,2-oxazol-3-amine can be achieved through a two-step process involving the reaction of ethylamine with 2-methyl-2-oxazoline followed by the reduction of the resulting N-ethyl-5-methyl-2-oxazolidinone.", "Starting Materials": [ "2-methyl-2-oxazoline", "ethylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Ethylamine is added dropwise to a solution of 2-methyl-2-oxazoline in methanol and water at room temperature. The reaction mixture is stirred for 24 hours to yield N-ethyl-5-methyl-2-oxazolidinone.", "Step 2: Sodium borohydride is added to the reaction mixture from step 1 and the mixture is stirred for an additional 24 hours. The resulting mixture is then filtered and the filtrate is concentrated under reduced pressure to yield N-ethyl-5-methyl-1,2-oxazol-3-amine as a white solid." ] } | |
CAS 编号 |
55809-48-8 |
产品名称 |
N-ethyl-5-methyl-1,2-oxazol-3-amine |
分子式 |
C6H10N2O |
分子量 |
126.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



